N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine
Overview
Description
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C9H8N4O. . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is known for its diverse applications in various fields of science and industry.
Mechanism of Action
Target of Action
The primary targets of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process that leads to programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that it likely affects pathways related to cell growth and survival .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound can influence its pharmacokinetic properties, including its solubility, lipophilicity, and ability to form hydrogen bonds .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, contributing to its anticancer effects .
Biochemical Analysis
Biochemical Properties
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating signaling pathways and gene expression. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, particularly enzymes. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as liver damage and hematological changes have been reported. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially taken up by cancer cells due to the overexpression of certain transporters, leading to higher intracellular concentrations and enhanced therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or transcription factors, thereby influencing gene expression. Alternatively, it may accumulate in the mitochondria to induce apoptosis through the mitochondrial pathway .
Preparation Methods
The synthesis of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
Chemical Reactions Analysis
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine can be compared with other similar compounds, such as:
Imidazole-containing compounds: These compounds also have a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Coumarin-triazole hybrids: These compounds combine the triazole ring with coumarin, showing enhanced biological properties
Properties
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-12-5-8-1-3-9(4-2-8)13-7-10-6-11-13/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFSTIIAGMVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721063 | |
Record name | N-{[4-(1H-1,2,4-Triazol-1-yl)phenyl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920502-11-0 | |
Record name | N-{[4-(1H-1,2,4-Triazol-1-yl)phenyl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.